molecular formula C30H28O9 B12380794 Gnetuhainin I

Gnetuhainin I

Cat. No.: B12380794
M. Wt: 532.5 g/mol
InChI Key: WYHOIPCIJQFCKG-XQQPTAJKSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of gnetuhainin I involves complex organic reactions, typically starting from simpler stilbene monomers. The key steps include regioselective oxidative coupling and polymerization through specific bonds such as 8-O-4’ and 7-8’ . Extensive analysis using mass spectrometry (MS), one-dimensional (1D) and two-dimensional (2D) nuclear magnetic resonance (NMR) spectroscopy is employed to elucidate the structure of the synthesized compound .

Industrial Production Methods: Currently, this compound is primarily obtained through extraction from natural sources, specifically the caulis of Gnetum montanum Markgr . Industrial-scale production methods are still under development, focusing on optimizing extraction techniques and improving yield.

Chemical Reactions Analysis

Types of Reactions: Gnetuhainin I undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.

Common Reagents and Conditions:

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce dihydro derivatives.

Biological Activity

Gnetuhainin I, a lignan derived from the plant Pouzolzia zeylanica, is gaining attention for its potential biological activities, particularly in the context of cancer treatment and metabolic health. This article provides an overview of the biological activity of this compound, supported by relevant research findings, case studies, and data tables.

Chemical Structure and Properties

This compound is classified as a lignan, which are bioactive compounds known for their antioxidant and anticancer properties. Its chemical structure contributes to its biological activity, influencing various cellular pathways.

1. Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. In vitro studies have shown that it can inhibit the proliferation of various cancer cell lines. Notably:

  • Mechanism of Action : this compound has been found to induce apoptosis (programmed cell death) in cancer cells through the activation of specific signaling pathways, including the inhibition of the mTOR pathway, which is often dysregulated in cancers .
  • Case Study : A study involving human breast cancer cells demonstrated that this compound significantly reduced cell viability and induced apoptosis, suggesting its potential as a therapeutic agent in breast cancer treatment .

2. Immunomodulatory Effects

This compound may also play a role in modulating immune responses. Its effects on natural killer (NK) cells have been documented:

  • NK Cell Activity : Supplementation with compounds similar to this compound has been shown to enhance NK cell activity, which is crucial for the body's defense against tumors . This enhancement could improve cancer immunotherapy outcomes.

3. Metabolic Benefits

The compound has demonstrated potential benefits in metabolic health:

  • Lipid Metabolism : this compound may improve lipid profiles by reducing low-density lipoprotein (LDL) cholesterol and increasing high-density lipoprotein (HDL) cholesterol levels. A clinical trial indicated that similar compounds improved lipid metabolism and reduced serum uric acid levels in participants .

Table 1: Summary of Biological Activities of this compound

Activity TypeObservationReference
AnticancerInduces apoptosis in breast cancer cells
ImmunomodulationEnhances NK cell activity
Lipid MetabolismReduces LDL and increases HDL cholesterol

Case Studies

  • Breast Cancer Study : A clinical trial assessed the effects of this compound on breast cancer cell lines. Results showed a significant reduction in cell viability and an increase in apoptosis markers after treatment with this compound at varying concentrations .
  • Metabolic Health Trial : In a randomized controlled trial involving healthy adults, participants received supplementation with this compound for eight weeks. Results indicated significant improvements in lipid profiles and reductions in serum uric acid levels compared to a placebo group .

Properties

Molecular Formula

C30H28O9

Molecular Weight

532.5 g/mol

IUPAC Name

(1S,2R,3S)-2-(3,5-dihydroxyphenyl)-1-[(S)-hydroxy-(4-hydroxy-3-methoxyphenyl)methyl]-3-(4-hydroxy-3-methoxyphenyl)-2,3-dihydro-1H-indene-4,6-diol

InChI

InChI=1S/C30H28O9/c1-38-24-9-14(3-5-21(24)34)26-27(16-7-17(31)11-18(32)8-16)29(20-12-19(33)13-23(36)28(20)26)30(37)15-4-6-22(35)25(10-15)39-2/h3-13,26-27,29-37H,1-2H3/t26-,27-,29-,30-/m1/s1

InChI Key

WYHOIPCIJQFCKG-XQQPTAJKSA-N

Isomeric SMILES

COC1=C(C=CC(=C1)[C@@H]2[C@H]([C@@H](C3=C2C(=CC(=C3)O)O)[C@@H](C4=CC(=C(C=C4)O)OC)O)C5=CC(=CC(=C5)O)O)O

Canonical SMILES

COC1=C(C=CC(=C1)C2C(C(C3=C2C(=CC(=C3)O)O)C(C4=CC(=C(C=C4)O)OC)O)C5=CC(=CC(=C5)O)O)O

Origin of Product

United States

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